N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide
Description
N-[3-(Methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide is a quinoline-based small molecule featuring a thiophene moiety substituted with a methylcarbamoyl group at the 3-position and a phenyl group at the 2-position of the quinoline core. Its design leverages the pharmacophoric features of both quinoline (rigid aromatic system for DNA intercalation) and thiophene (electron-rich heterocycle for target binding), while the methylcarbamoyl group enhances solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-23-20(26)16-11-12-28-22(16)25-21(27)17-13-19(14-7-3-2-4-8-14)24-18-10-6-5-9-15(17)18/h2-13H,1H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUOPCHQKQEFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This method involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis to form the thiophene-quinoline core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Thiophene Modifications: The target compound’s 3-methylcarbamoyl group contrasts with electron-withdrawing groups (e.g., cyano in ) or bulky substituents (e.g., phenyl in ), which may alter steric interactions with biological targets.
Physicochemical and Computational Data
- Density Functional Theory (DFT) Insights: and highlight the importance of exact exchange and correlation-energy functionals in modeling quinoline-thiophene systems. For example, hybrid functionals (e.g., B3LYP) predict redox potentials and charge distribution critical for DNA intercalation .
- LogP and Solubility : The target compound’s methylcarbamoyl group likely reduces LogP compared to phenyl-substituted analogs (e.g., ), balancing lipophilicity and aqueous solubility.
Biological Activity
N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure, which combines a quinoline core with a thiophene ring, suggests potential applications in medicinal chemistry. The molecular formula is C25H23N3O2S2, with a molecular weight of approximately 469.6 g/mol.
Antiproliferative Properties
Research indicates that compounds similar to this compound exhibit diverse biological activities, particularly in cancer treatment. A study evaluated a series of 2-phenylquinoline-4-carboxamide derivatives for antiproliferative activity against various cancer cell lines, including HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468. Among these, a derivative showed potent cytotoxic activity with IC50 values of 0.5 and 0.2 μM against SK-OV-3 and HCT116 cell lines, respectively .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7b | SK-OV-3 | 0.5 |
| 7b | HCT116 | 0.2 |
| Others | Various | Varies |
The antiproliferative activity is correlated with the binding properties at the colchicine binding site on tubulin, inhibiting tubulin polymerization. This action disrupts the mitotic spindle assembly and induces G2/M phase arrest in the cell cycle, leading to inhibited proliferation . Molecular docking studies further confirmed the interaction of these compounds with tubulin.
Additional Biological Activities
In addition to anticancer properties, quinoline derivatives are known for their antimicrobial and antiviral activities. The presence of the thiophene ring enhances these biological properties due to its electron-rich nature, allowing for better interaction with biological targets .
Case Studies and Research Findings
A significant body of research has focused on the synthesis and evaluation of quinoline derivatives for various biological activities:
- Synthesis Techniques : The synthesis often involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction and condensation reactions like the Gewald reaction.
- Biological Evaluation : Studies have shown that modifications in the thiophene and quinoline moieties can lead to variations in biological activity, highlighting the importance of structural optimization in drug design.
- In Vivo Studies : While most studies focus on in vitro evaluations, there is a growing interest in assessing the pharmacokinetics and therapeutic efficacy of these compounds in animal models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide?
- Answer : Synthesis typically involves multi-step reactions, including:
- Thiophene functionalization : Introduce methylcarbamoyl groups via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Quinoline core assembly : Utilize Friedländer or Doebner-Miller synthesis with substituted anilines and ketones.
- Carboxamide coupling : Employ peptide coupling agents (e.g., EDC/HOBt) or catalytic methods for amide bond formation .
- Microwave-assisted synthesis : Optimize reaction efficiency and yield using solvent-free or solid-supported conditions .
Q. How should researchers handle stability and storage of this compound?
- Answer :
- Stability : Avoid prolonged exposure to light, moisture, or oxidizing agents. Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic susceptibility of the carboxamide and thiophene moieties .
- Storage : Store in airtight containers under inert gas (N/Ar) at –20°C. Use desiccants (e.g., silica gel) to prevent hydration .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Answer : Discrepancies may arise from:
- Receptor selectivity : Validate target engagement using radioligand binding assays (e.g., NK3 receptor antagonism studies with -SB 235375 as a reference) .
- Metabolic interference : Perform liver microsome assays (human/rodent) to identify CYP450-mediated inactivation pathways .
- Solubility limitations : Use co-solvents (e.g., DMSO:PEG 400) or nanoformulations to improve bioavailability in in vivo models .
Q. How can computational methods predict the electron density and correlation energy of this compound for reactivity studies?
- Answer :
- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density distribution, focusing on the quinoline-thiophene π-system and carboxamide hydrogen-bonding motifs .
- Local kinetic-energy density : Calculate using gradient expansions to predict sites of electrophilic/nucleophilic attack .
Q. What experimental controls are critical for validating its mechanism of action in enzyme inhibition assays?
- Answer :
- Positive controls : Use known inhibitors (e.g., dasatinib for kinase assays) to benchmark potency .
- Negative controls : Include vehicle-only and scrambled peptide analogs to rule out non-specific binding .
- Orthogonal assays : Combine fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
Methodological Challenges
Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?
- Answer :
- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading, solvent polarity) using a factorial approach .
- Continuous flow chemistry : Mitigate exothermic side reactions during carboxamide coupling .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
